

Chemical Identification and Core Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl hept-2-yneate*

Cat. No.: B097225

[Get Quote](#)

A precise understanding of the molecule's identity and fundamental physical characteristics is the foundation of a robust safety assessment.

- IUPAC Name: **ethyl hept-2-yneate**[\[1\]](#)
- Synonyms: Ethyl 2-heptynoate, 2-Heptynoic acid, ethyl ester[\[1\]](#)
- CAS Number: 16930-95-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₁₄O₂[\[1\]](#)
- Molecular Weight: 154.21 g/mol [\[1\]](#)

Table 1: Physical and Chemical Properties of Ethyl hept-2-yneate

Property	Value	Source
Physical State	Liquid	[2]
Appearance	Colorless	[2]
Odor	No information available	[2]
Boiling Point	193 - 194 °C / 379.4 - 381.2 °F	[2]
Water Solubility	Insoluble	[2]
Flash Point	No information available	[2]
Density	No data available	

Hazard Identification and Risk Assessment

Based on available Safety Data Sheets, **Ethyl hept-2-ynoate** is not currently classified as a hazardous substance under GHS criteria.[\[2\]](#) However, the absence of a formal classification is not an affirmation of safety. It primarily indicates a lack of comprehensive testing data. For a research audience, this data gap is critical; the compound must be handled as if it were potentially hazardous until proven otherwise.

Key Hazard Considerations:

- Acute Toxicity: No data available.[\[2\]](#)
- Skin Corrosion/Irritation: No data available.[\[2\]](#)
- Serious Eye Damage/Irritation: No data available.[\[2\]](#)
- Respiratory or Skin Sensitization: No data available.[\[2\]](#)
- Carcinogenicity: No known carcinogenic chemicals are present in the product.[\[2\]](#)
- Germ Cell Mutagenicity: No data available.[\[2\]](#)

The primary risk associated with **Ethyl hept-2-ynoate** stems from this uncertainty. Therefore, all handling protocols should be designed to minimize any potential exposure.

Emergency Response Protocols

In the event of an accidental exposure, immediate and correct first aid is critical. The following protocols are based on established best practices for chemical laboratory safety.

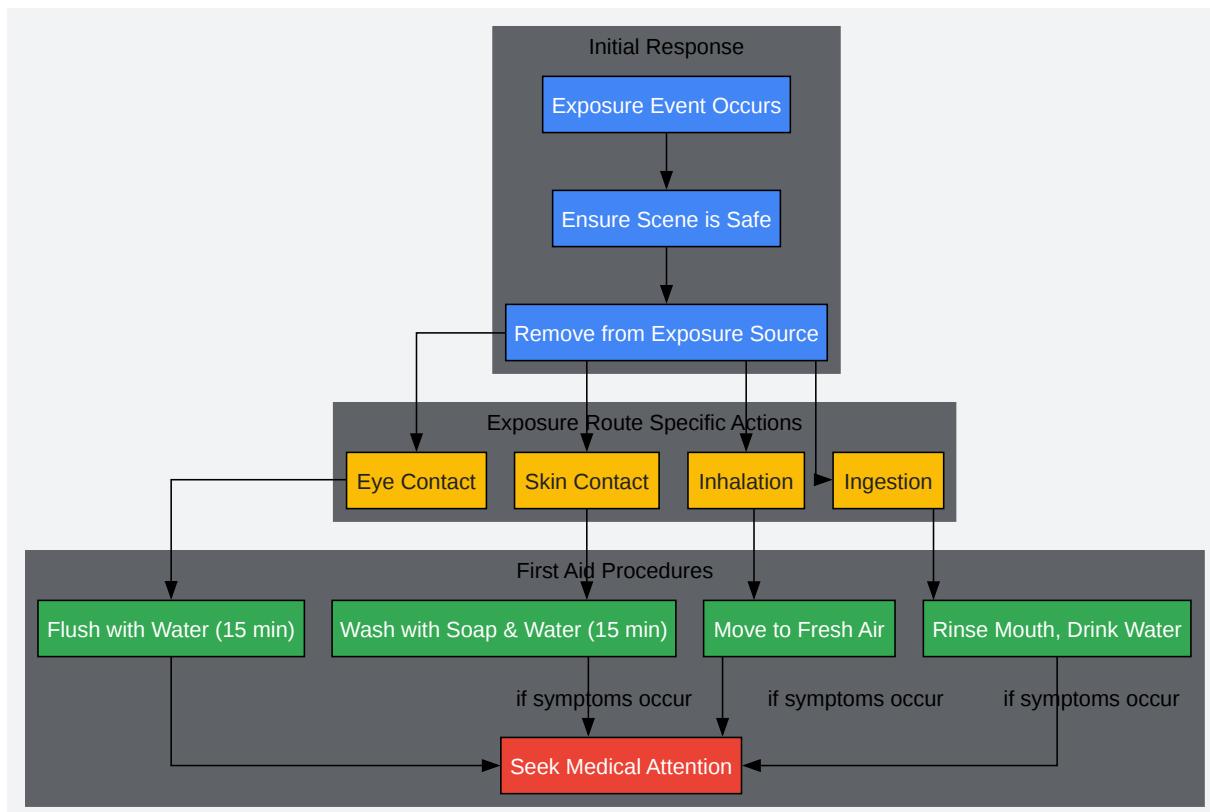
First Aid Measures

The immediate objective of first aid is to minimize absorption and exposure by flushing the affected area and seeking prompt medical evaluation.

- Eye Contact:

- Immediately begin flushing the eye(s) with copious amounts of water for at least 15 minutes.[2][3][4] Use an emergency eyewash station if available.
- While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[3][4]
- Do not attempt to neutralize the chemical.
- After 15 minutes of flushing, seek immediate medical attention.[2]

- Skin Contact:


- Immediately remove any contaminated clothing.[3]
- Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][4]
- If symptoms such as redness or irritation develop, get medical attention.[2]

- Inhalation:

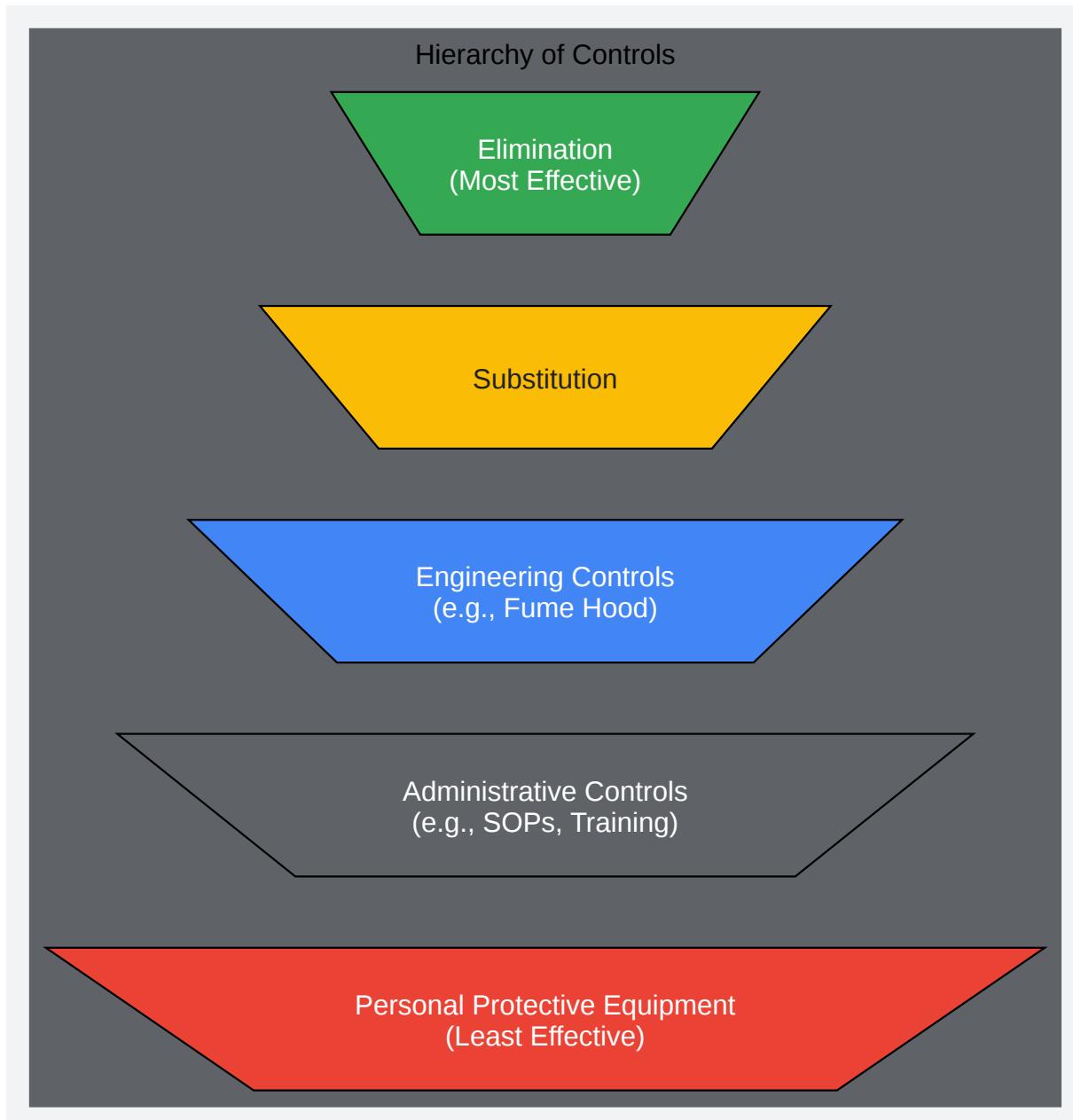
- Move the affected individual to an area with fresh air at once.[2][4]
- If breathing is difficult or stops, trained personnel should provide artificial respiration or oxygen.
- Seek immediate medical attention if symptoms occur.[2]

- Ingestion:

- Clean the mouth with water and then have the person drink plenty of water to dilute the substance.[[2](#)]
- Do NOT induce vomiting.[[5](#)]
- Seek medical attention if symptoms occur.[[2](#)]

[Click to download full resolution via product page](#)

Caption: First Aid Response Workflow for Chemical Exposure.


Fire-Fighting Measures

While flash point data is unavailable, standard procedures for combustible organic liquids should be followed.

- Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[\[6\]](#)[\[7\]](#)
- Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[\[2\]](#)[\[7\]](#)
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[\[7\]](#)

Safe Handling and Exposure Control

The most effective safety strategy is to prevent exposure. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE), often referred to as the "Hierarchy of Controls."

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

Engineering Controls

The primary method for controlling exposure to vapors and aerosols is through robust engineering controls.

- Ventilation: Always handle **Ethyl hept-2-ynoate** inside a certified chemical fume hood to ensure adequate ventilation.[\[6\]](#)
- Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[\[8\]](#)

Handling and Storage Procedures

- Handling:
 - Avoid all contact with skin, eyes, and clothing.[\[2\]](#)
 - Avoid ingestion and inhalation.[\[2\]](#)
 - Practice good industrial hygiene; wash hands thoroughly after handling and before breaks.[\[5\]](#)[\[6\]](#)
- Storage:
 - Keep the container tightly closed.[\[2\]](#)
 - Store in a dry, cool, and well-ventilated place away from incompatible materials.[\[2\]](#)[\[6\]](#)

Personal Protective Equipment (PPE)

Given the lack of toxicological data, a conservative approach to PPE is required. PPE is the last line of defense and must be used in conjunction with engineering controls.[\[9\]](#)

- Eye and Face Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166.[\[8\]](#)[\[9\]](#) A face shield may be required for splash hazards.[\[9\]](#)
- Skin and Body Protection:
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them carefully to avoid skin contamination.[\[5\]](#) Consult glove

manufacturer data for breakthrough times.

- Lab Coat: A standard laboratory coat should be worn.[9] For handling larger quantities, a chemical-resistant apron may be advisable.
- Respiratory Protection: Under normal use conditions within a fume hood, no respiratory protection is typically needed.[2] If engineering controls fail or for spill response, a NIOSH-approved respirator may be necessary.[10][11]

Stability and Reactivity

Understanding a chemical's stability is key to safe storage and preventing hazardous reactions.

- Reactivity: No specific reactivity hazards have been identified.[8]
- Chemical Stability: The product is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[8]
- Conditions to Avoid: Avoid exposure to incompatible products.[8]
- Incompatible Materials: Data not available, but as a standard precaution for esters, avoid strong oxidizing agents and strong bases.[8]
- Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[7]
- Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Toxicological Information: Acknowledging the Data Gap

For the research and drug development community, the most significant aspect of **Ethyl hept-2-ynoate**'s safety profile is the absence of comprehensive data.

Table 2: Summary of Toxicological Data for **Ethyl hept-2-ynoate**

Toxicological Endpoint	Result	Source
Acute Oral Toxicity	No data available	[2]
Acute Dermal Toxicity	No data available	[2]
Acute Inhalation Toxicity	No data available	[2]
Skin Corrosion/Irritation	No data available	[2]
Serious Eye Damage/Irritation	No data available	[2]
Respiratory or Skin Sensitization	No data available	[2]
Germ Cell Mutagenicity	No data available	[2]
Carcinogenicity	No data available	[2]
Reproductive Toxicity	No data available	[2]
STOT-Single Exposure	No data available	[2]
STOT-Repeated Exposure	No data available	[2]
Aspiration Hazard	No data available	[2]

This lack of data necessitates that **Ethyl hept-2-ynoate** be handled with the universal precautions applied to any new or uncharacterized chemical entity. All exposure routes must be minimized until more definitive toxicological studies are performed and published.

References

- PubChem. **Ethyl hept-2-ynoate**. National Center for Biotechnology Information. [\[Link\]](#)
- LookChem. Ethyl 2-cyano-3-methylhept-4-ynoate. [\[Link\]](#)
- PubChem. Ethyl Heptanoate. National Center for Biotechnology Information. [\[Link\]](#)
- RIFM. Fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. (2021-08-10). [\[Link\]](#)

- PubChem. Ethyl (E)-2-heptenoate. National Center for Biotechnology Information. [[Link](#)]
- NIOSH - CDC. First Aid Procedures for Chemical Hazards. [[Link](#)]
- Metasci. Safety Data Sheet Ethyl heptanoate. [[Link](#)]
- Coast2Coast. First Aid for Chemical Exposure. (2024-01-31). [[Link](#)]
- Hesperian Health Guides. First aid for chemicals. (2024-07-06). [[Link](#)]
- ECHA. Ethyl 2-cyanoacrylate - Registration Dossier. [[Link](#)]
- NIH. Ethyl heptanoate (106-30-9) - Chemical Effects in Biological Systems. [[Link](#)]
- Utah Chemistry. FACT SHEET: Personal Protective Equipment. [[Link](#)]
- US EPA. Personal Protective Equipment. (2025-09-12). [[Link](#)]
- CHEMM. Personal Protective Equipment (PPE). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl hept-2-ynoate | C9H14O2 | CID 85647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. en.hesperian.org [en.hesperian.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]

- 9. chemistry.utah.edu [chemistry.utah.edu]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- To cite this document: BenchChem. [Chemical Identification and Core Properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097225#ethyl-hept-2-ynoate-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com